3-(2,2-Diacetylvinyl)-4H-1-benzopyran-4-one
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Overview
Description
3-(2,2-Diacetylvinyl)-4H-1-benzopyran-4-one: is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzopyran core with a diacetylvinyl substituent, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diacetylvinyl)-4H-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzopyran core, which can be derived from salicylaldehyde and acetophenone through a Claisen-Schmidt condensation reaction.
Formation of the Diacetylvinyl Group: The diacetylvinyl group can be introduced via a Michael addition reaction, where a suitable vinyl ketone reacts with the benzopyran core.
Final Assembly: The final step involves the coupling of the diacetylvinyl group to the benzopyran core under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Claisen-Schmidt Condensation: Utilizing automated reactors to ensure consistent quality and yield.
Continuous Flow Chemistry: Employing continuous flow reactors for the Michael addition step to enhance efficiency and scalability.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Diacetylvinyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the diacetylvinyl group to a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated benzopyran derivatives.
Scientific Research Applications
3-(2,2-Diacetylvinyl)-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antioxidant and its ability to interact with biological macromolecules.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 3-(2,2-Diacetylvinyl)-4H-1-benzopyran-4-one exerts its effects involves:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the diacetylvinyl group.
3-(2,2-Dimethylvinyl)-4H-1-benzopyran-4-one: A similar compound with a dimethylvinyl group instead of diacetylvinyl.
Uniqueness
3-(2,2-Diacetylvinyl)-4H-1-benzopyran-4-one is unique due to its specific diacetylvinyl substituent, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
3-[(4-oxochromen-3-yl)methylidene]pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9(16)13(10(2)17)7-11-8-19-14-6-4-3-5-12(14)15(11)18/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSHBYJIDHCAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=COC2=CC=CC=C2C1=O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446533 |
Source
|
Record name | CTK1F2027 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57443-91-1 |
Source
|
Record name | CTK1F2027 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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